Ansofaxine Hydrochloride: A Technical Whitepaper on a Novel Triple Reuptake Inhibitor
Ansofaxine Hydrochloride: A Technical Whitepaper on a Novel Triple Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ansofaxine hydrochloride (formerly LY03005 or LPM570065) is an investigational serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) under development for the treatment of major depressive disorder (MDD). As a triple reuptake inhibitor, ansofaxine represents a potential advancement in antidepressant therapy by targeting all three key monoamine neurotransmitters implicated in the pathophysiology of depression. This document provides a comprehensive technical overview of ansofaxine hydrochloride, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Introduction
Major depressive disorder is a prevalent and debilitating condition, and a significant portion of patients do not achieve adequate remission with currently available treatments, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). Ansofaxine hydrochloride is a novel chemical entity that acts as a prodrug of desvenlafaxine.[1] By inhibiting the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), ansofaxine aims to provide a broader spectrum of antidepressant efficacy, potentially addressing a wider range of depressive symptoms, including anhedonia and cognitive impairment.[1][2][3]
Mechanism of Action
Ansofaxine hydrochloride functions by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[4] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[2][4] The simultaneous modulation of these three neurotransmitter systems is hypothesized to produce a more robust and rapid antidepressant effect compared to agents that target only one or two monoamines.[5]
Signaling Pathway
The primary mechanism of ansofaxine involves the competitive inhibition of monoamine transporters on the presynaptic neuron. This action prevents the reabsorption of serotonin, norepinephrine, and dopamine from the synapse, making more of these neurotransmitters available to bind to postsynaptic receptors.
Quantitative Data
In Vitro Receptor Binding Affinity
Ansofaxine hydrochloride demonstrates inhibitory activity at the serotonin, norepinephrine, and dopamine transporters.
| Transporter | IC50 (nM) |
| Serotonin (SERT) | 723[6] |
| Norepinephrine (NET) | 763[6] |
| Dopamine (DAT) | 491[6] |
Clinical Efficacy in Major Depressive Disorder
Clinical trials have evaluated the efficacy of ansofaxine extended-release (ER) tablets in patients with MDD using standardized depression rating scales.
Phase 2 Clinical Trial Results (6-Week Treatment) [3]
| Treatment Group (daily dose) | N | Mean Change from Baseline in HAM-D17 Total Score |
| Ansofaxine 40 mg | 52 | -12.46 (p=0.0447 vs. placebo) |
| Ansofaxine 80 mg | 52 | -12.46 (p=0.0447 vs. placebo) |
| Ansofaxine 120 mg | 51 | -12.46 (p=0.0447 vs. placebo) |
| Ansofaxine 160 mg | 51 | -12.46 (p=0.0447 vs. placebo) |
| Placebo | 49 | Not explicitly stated, but difference was statistically significant |
Phase 3 Clinical Trial Results (8-Week Treatment)
| Treatment Group (daily dose) | N | Mean Change from Baseline in MADRS Total Score |
| Ansofaxine 80 mg | 187 | -20.0 (p < 0.0001 vs. placebo) |
| Ansofaxine 160 mg | 186 | -19.9 (p < 0.0001 vs. placebo) |
| Placebo | 185 | -14.6 |
Pharmacokinetic Properties
Phase 1 studies have provided initial pharmacokinetic data in healthy subjects.[7]
| Parameter | Observation |
| Dose Proportionality | Concentrations of the main active metabolite were dose-proportional in the range of 20 to 200 mg (single ascending dose) and 40 to 160 mg/day (multiple ascending dose).[7] |
| Food Effect | Food did not affect the bioavailability of ansofaxine.[7] |
| Steady State | Achieved by the third day of multiple dosing.[7] |
Note: Specific values for Cmax, Tmax, and half-life have not been fully published.
Safety and Tolerability
Ansofaxine has been generally well-tolerated in clinical trials.[3]
Incidence of Treatment-Related Adverse Events (TRAEs) in Phase 2 Trial [3]
| Treatment Group (daily dose) | Incidence of TRAEs (%) |
| Ansofaxine 40 mg | 51.92 |
| Ansofaxine 80 mg | 65.38 |
| Ansofaxine 120 mg | 56.86 |
| Ansofaxine 160 mg | 62.75 |
| Placebo | 38.78 |
Experimental Protocols
Preclinical In Vivo Microdialysis
Objective: To measure extracellular levels of serotonin, norepinephrine, and dopamine in the brain of conscious, freely moving rats following administration of ansofaxine.
Methodology:
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Animal Model: Male Sprague-Dawley rats.[8]
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Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the striatum.[8][9]
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Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.[10]
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Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[11]
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Drug Administration: Ansofaxine or vehicle is administered orally or via the perfusion fluid.
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Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into refrigerated vials.[11]
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Neurotransmitter Analysis: The concentrations of 5-HT, NE, and DA in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[9]
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. What is the mechanism of Ansofaxine Hydrochloride? [synapse.patsnap.com]
- 3. What is Ansofaxine Hydrochloride used for? [synapse.patsnap.com]
- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. fiercepharma.com [fiercepharma.com]
- 8. Microdialysis in the Rat Striatum: Effects of 24 h Dexamethasone Retrodialysis on Evoked Dopamine Release and Penetration Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goums.ac.ir [goums.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
